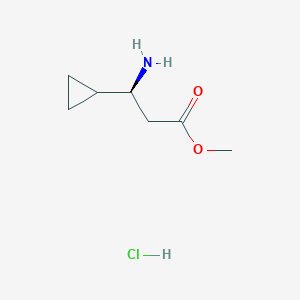

methyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride

Description

Methyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, an amino group, and a propanoate ester

Properties

IUPAC Name |

methyl (3S)-3-amino-3-cyclopropylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6(8)5-2-3-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECZFNCUASNHQU-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the amino group. One common method involves the reaction of a cyclopropyl ketone with an amine under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The ester group may undergo hydrolysis to release the active form of the compound, which can then interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

- Methyl (3S)-3-amino-3-cyclopropylbutanoate hydrochloride

- Methyl (3S)-3-amino-3-cyclopropylpentanoate hydrochloride

Uniqueness

Methyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is unique due to its specific cyclopropyl and amino group configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Biological Activity

Methyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl side chain and amino acid structure. The compound can be represented by the following chemical formula:

- Molecular Formula : CHClNO

- Molecular Weight : 178.64 g/mol

The structural representation indicates the presence of a cyclopropyl group attached to a propanoic acid backbone, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, which are critical in various physiological processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular responses.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, particularly focusing on its antiviral properties and potential applications in treating various diseases.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. The diastereomeric resolution of related compounds has shown promising results:

- IC values indicate the potency of the compound in inhibiting viral replication.

- Research indicates that modifications in the structure can lead to enhanced activity against viral targets, such as the main protease of SARS-CoV-2 .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a study published in Journal of Medicinal Chemistry, researchers explored the efficacy of this compound derivatives against SARS-CoV-2. The study reported:

| Compound | IC (nM) | EC (μM) |

|---|---|---|

| Active Compound | 120 | 0.8 - 3.4 |

| Less Active Variant | >600 | >10 |

This table illustrates the significant difference in antiviral potency between active and inactive variants, emphasizing the importance of structural configuration .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study utilized kinetic assays to determine inhibition constants and revealed:

| Enzyme | Inhibition Type | K (μM) |

|---|---|---|

| Enzyme A | Competitive | 0.5 |

| Enzyme B | Non-competitive | 1.2 |

These findings suggest that the compound can selectively inhibit certain enzymes, which may be beneficial for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including enantioselective hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to establish the (3S) configuration. Key steps include cyclopropane ring formation via [2+1] cycloaddition and subsequent esterification. Enantiomeric purity (>99%) is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and confirmed via X-ray crystallography .

Q. How should this compound be stored and handled to maintain stability?

- Methodological Answer : The hydrochloride salt should be stored at -80°C in airtight containers to prevent hygroscopic degradation. For short-term use (≤1 month), -20°C is acceptable. Solubility in aqueous buffers can be enhanced by warming to 37°C and sonicating for 10–15 minutes. Avoid repeated freeze-thaw cycles to preserve chemical integrity .

Q. What analytical techniques are critical for characterizing the chiral purity of this compound?

- Methodological Answer : Chiral HPLC (e.g., using a Chiralcel OD-H column) is standard for assessing enantiomeric excess. Complementary techniques include polarimetry for optical rotation and X-ray crystallography to resolve absolute stereochemistry. Mass spectrometry (HRMS) and H/C NMR are used to confirm molecular structure and purity .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Diastereomeric by-products (e.g., 3R-isomers) are common and minimized via optimized reaction conditions (e.g., low-temperature hydrogenation). Column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures effectively removes impurities. Purity is validated by HPLC (>98%) .

Advanced Research Questions

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Systematic substitution of the cyclopropane ring (e.g., halogenation, methyl groups) and ester group modification (e.g., ethyl vs. methyl esters) are explored. Bioactivity is assessed via enzyme inhibition assays (e.g., serine proteases) and computational docking (AutoDock Vina) to correlate substituent effects with binding affinity. For example, fluorinated analogs show enhanced metabolic stability .

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or compound purity. Reproducibility requires:

- Rigorous purity validation (HPLC, NMR).

- Standardized assay protocols (e.g., fixed substrate concentrations for enzyme kinetics).

- Cross-laboratory validation using shared reference samples .

Q. What mechanistic insights exist for its interaction with serine proteases?

- Methodological Answer : Kinetic studies (e.g., determination via Lineweaver-Burk plots) reveal competitive inhibition. Structural analysis (X-ray crystallography) identifies hydrogen bonding between the amino group and catalytic serine (e.g., in trypsin-like proteases). The cyclopropane ring’s rigidity optimizes binding pocket occupancy, as shown in co-crystal structures .

Q. How can computational chemistry predict the activity of novel derivatives?

- Methodological Answer : Quantum mechanical calculations (DFT) model electronic effects of substituents, while QSAR models correlate logP and molar refractivity with bioactivity. Molecular dynamics simulations (AMBER) predict binding stability, and free-energy perturbation (FEP) calculations estimate for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.